1-(3-((4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperazine ring, and a sulfonyl group . Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . The sulfonyl group is a sulfur atom bonded to two oxygen atoms and connected to an R group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrazole ring, piperazine ring, and sulfonyl group would all contribute to the overall structure .Scientific Research Applications
Synthesis and Pharmacological Activity
A notable application is in the synthesis and pharmacological evaluation of new series of pyrazoles, such as the development of σ1 receptor (σ1R) antagonists for pain management. The compound "1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone (9k, EST64454)" has been highlighted as a clinical candidate due to its outstanding aqueous solubility, high permeability, and antinociceptive properties in various pain models (J. Díaz et al., 2020).
Antimicrobial Applications
The synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and their in vitro antimicrobial studies reveal certain compounds exhibiting excellent antibacterial and antifungal activities, comparing favorably with standard drugs. This showcases the potential of derivatives of the focal compound in combating microbial infections (R. Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).
Anticancer Research
The compound has applications in anticancer research, where derivatives have been studied within international scientific programs for their efficacy against various cancer cell lines, including lungs, kidneys, CNS, and breast cancer. The presence of a piperazine substituent has been associated with significant anticancer activity, emphasizing the compound's relevance in developing novel anticancer therapies (Kostyantyn Turov, 2020).
Future Directions
Mechanism of Action
Target of Action
Compounds containing similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, imidazole derivatives can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes .
Biochemical Pathways
For instance, imidazole derivatives have been reported to inhibit the activity of certain enzymes, leading to changes in cellular metabolism .
Pharmacokinetics
It is known that the solubility and stability of a compound can significantly impact its bioavailability .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
Properties
IUPAC Name |
1-[3-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-15-13-16(2)23(20-15)12-9-21-7-10-22(11-8-21)27(25,26)19-6-4-5-18(14-19)17(3)24/h4-6,13-14H,7-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQZZAPUXNSFGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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